N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety linked to the N1 position and a 2-hydroxyethyl group at N2. This compound’s structural uniqueness positions it for applications in coordination chemistry, polymer science, and bioactive molecule design .
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-7-6-14-11(17)12(18)15-8-10-9-19-13(20-10)4-2-1-3-5-13/h10,16H,1-9H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYNMJOEHDCHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamides
Thermodynamic and Hydrogen-Bonding Properties
Oxalamides exhibit diverse hydrogen-bonding (HB) schemes, influencing solubility and stability. Key comparisons include:
In contrast, H3obea’s asymmetric design enables conformational flexibility, facilitating coordination polymer formation .
Bioactive Oxalamides: Antiviral and Flavoring Agents
Antiviral Activity
For example:
The target compound’s spirocyclic group may reduce metabolic degradation compared to linear analogs like Compound 8, though its bioactivity remains uncharacterized. S336, a flavoring oxalamide, shares the N2-hydroxyethyl motif but incorporates aromatic groups for receptor binding .
Coordination Chemistry
Asymmetric oxalamides like H3obea form 2D coordination polymers with Cu(II), leveraging carboxylate and hydroxyethyl groups for bridging . The target compound’s spirocyclic moiety could impose steric hindrance, limiting metal coordination compared to H3obea.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional group. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H22N2O4
- Molecular Weight : 282.34 g/mol
- IUPAC Name : this compound
The compound features a 1,4-dioxaspiro[4.5]decan moiety, contributing to its distinct three-dimensional conformation. The oxalamide group enhances its potential biological activity and reactivity.
Antiproliferative Effects
Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of oxalamides have shown cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . The specific biological activity of this compound remains to be fully elucidated, but its structural analogs suggest potential efficacy in cancer treatment.
Research suggests that the mechanism of action may involve interaction with specific molecular targets, potentially modulating signal transduction pathways and influencing enzyme activity . For example, some oxalamide derivatives have been shown to inhibit topoisomerase I and II, which are crucial enzymes in DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Several studies have explored the biological activity of oxalamide derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxalamide A | HCT-116 | 15 | Topoisomerase I inhibition |
| Oxalamide B | HeLa | 10 | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
These findings highlight the potential of oxalamides as anticancer agents.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo research is essential for understanding the therapeutic potential of this compound. Current literature lacks comprehensive in vivo studies specifically targeting this compound; however, related compounds have demonstrated promising results in animal models for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
